4-Isopropyl-1,2-dimethoxybenzene
Description
Contextualization within Aromatic Ethers and Substituted Benzene (B151609) Derivatives
4-Isopropyl-1,2-dimethoxybenzene, a polysubstituted aromatic compound, belongs to the class of aromatic ethers and substituted benzene derivatives. Its structure is characterized by a benzene ring functionalized with two methoxy (B1213986) groups (-OCH₃) at positions 1 and 2, and an isopropyl group (-CH(CH₃)₂) at position 4. The presence of the electron-donating methoxy groups makes the aromatic ring electron-rich and thus highly reactive towards electrophilic aromatic substitution. This reactivity is a key feature of many aromatic ethers and is fundamental to their utility in organic synthesis.
The substitution pattern on the benzene ring is crucial in determining the compound's physical and chemical properties. All compounds containing a benzene ring are classified as aromatic, and substituted derivatives of benzene represent the largest class of these compounds. nist.gov The nomenclature of such derivatives often involves prefixing the names of the substituents to "benzene." nist.gov In the case of this compound, the numbering of the substituents follows the IUPAC rules to assign the lowest possible locants.
The parent compound, 1,2-dimethoxybenzene (B1683551), also known as veratrole, is a naturally occurring organic compound. wisc.edu The addition of an isopropyl group at the 4-position introduces steric and electronic effects that modulate the reactivity and physical properties of the veratrole core. This substitution is pivotal in defining the unique characteristics of this compound.
Significance as a Unique Structural Motif in Organic Chemistry
The this compound moiety is emerging as a significant structural motif in the design and synthesis of more complex molecules. The specific arrangement of the bulky isopropyl group and the two methoxy groups imparts distinct steric and electronic properties to the molecule. These features can influence the regioselectivity of further chemical transformations and the conformational preferences of larger molecules incorporating this unit.
The electron-rich nature of the dimethoxy-substituted ring, combined with the steric influence of the isopropyl group, makes it a valuable synthon for constructing sterically hindered and electronically tuned molecular architectures. This is particularly relevant in the synthesis of natural products and their analogues, where precise control over substitution patterns is essential for achieving desired biological activity. The 1,2-dimethoxy substitution pattern, in particular, can act as a precursor to catechol functionalities, which are prevalent in many biologically active compounds.
Overview of Current Research Landscape Pertaining to this compound
Current research involving this compound and its derivatives is primarily focused on their application as intermediates in organic synthesis. The compound serves as a versatile starting material for the introduction of the 4-isopropyl-1,2-dimethoxyphenyl group into larger molecular frameworks.
While direct and extensive research on this compound itself is not widespread, studies on related dimethoxybenzene derivatives provide valuable insights into its potential applications. For instance, 1,4-dimethoxybenzene (B90301) is utilized as an intermediate in the synthesis of pharmaceuticals like methoxamine (B1676408) and butaxamine. bmrb.io Furthermore, the reactivity of 1,2-dimethoxybenzene (veratrole) in electrophilic substitution reactions is well-documented, highlighting its role as a building block for more complex aromatic compounds. wisc.edu
A notable area of investigation involves the use of substituted dimethoxybenzenes in the synthesis of biologically active compounds. For example, a pyridazinone derivative incorporating a substituted phenyl ring has been identified as a selective thyroid hormone receptor β agonist, indicating the potential for appropriately substituted benzene rings to confer specific biological activities. While not a direct derivative, this highlights the importance of the substitution pattern on the phenyl ring for biological targeting.
The synthesis of various substituted dimethoxybenzene derivatives is an active area of research, with methods being developed to control the regioselectivity of alkylation and other functionalization reactions on the benzene ring. These synthetic advancements are crucial for accessing a wider range of derivatives with tailored properties for applications in medicinal chemistry, materials science, and other areas of advanced chemical research.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4132-76-7 |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| Boiling Point | 115-116 °C at 10 mmHg |
| Density | 0.999 g/cm³ |
Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,2-dimethoxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-5-6-10(12-3)11(7-9)13-4/h5-8H,1-4H3 |
InChI Key |
KRLRXJANBUGNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 Isopropyl 1,2 Dimethoxybenzene and Its Precursors
Strategic Approaches to the Synthesis of 4-Isopropyl-1,2-dimethoxybenzene
The construction of the this compound molecule can be achieved through several synthetic routes, primarily involving the introduction of the isopropyl group and the two methoxy (B1213986) functionalities onto a benzene (B151609) ring.
Alkylation Reactions for Isopropyl Group Incorporation
A key step in the synthesis is the attachment of the isopropyl group to the aromatic core. This is typically accomplished through Friedel-Crafts alkylation, a classic and versatile method for forming carbon-carbon bonds on aromatic rings. scirp.orgstudycorgi.com
One common precursor for this reaction is 1,2-dimethoxybenzene (B1683551). The reaction involves treating 1,2-dimethoxybenzene with an isopropylating agent, such as isopropyl alcohol or an isopropyl halide, in the presence of a Lewis acid catalyst like aluminum chloride or a strong protic acid like sulfuric acid. studycorgi.commnstate.edu The methoxy groups on the benzene ring are activating and direct the incoming electrophile to the ortho and para positions. libretexts.orgumkc.edu Due to steric hindrance from the adjacent methoxy group, the para-substituted product, this compound, is often the major isomer formed.
The general mechanism involves the generation of an isopropyl cation (an electrophile) from the alkylating agent, which is then attacked by the electron-rich aromatic ring. umkc.edu Subsequent loss of a proton restores the aromaticity of the ring, yielding the alkylated product. masterorganicchemistry.com
| Reactants | Reagents | Product | Reference |
| 1,2-Dimethoxybenzene, Isopropyl alcohol | Sulfuric acid, Acetic acid | This compound | umkc.edu |
| 1,2-Dimethoxybenzene, tert-Butyl alcohol | Sulfuric acid, Acetic acid | 1,4-Di-tert-butyl-2,5-dimethoxybenzene | studycorgi.commnstate.edu |
This table showcases common Friedel-Crafts alkylation reactions for the synthesis of alkylated dimethoxybenzene derivatives.
Etherification Strategies for Dimethoxy Substitution
An alternative synthetic strategy involves the formation of the ether linkages after the isopropyl group is already in place. This approach typically starts with 4-isopropylcatechol (B1220287). chemicalbook.comachemblock.comchemicalbull.comnih.gov
The Williamson ether synthesis is a widely used method for this transformation. In this reaction, the hydroxyl groups of 4-isopropylcatechol are deprotonated by a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form a more nucleophilic phenoxide. google.com This phenoxide then undergoes a nucleophilic substitution reaction with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to yield this compound. chemicalbook.com
The synthesis of the precursor 1,2-dimethoxybenzene itself can be achieved by the methylation of catechol using various methylating agents and catalysts. chemicalbook.com
| Starting Material | Reagents | Product | Reference |
| 4-Isopropylcatechol | Strong base (e.g., NaOH), Methylating agent (e.g., (CH₃)₂SO₄) | This compound | chemicalbook.com |
| Catechol | Sodium hydroxide, Methyl chloride | 1,2-Dimethoxybenzene | google.com |
| Guaiacol | Methylating agents, Catalyst | 1,2-Dimethoxybenzene | chemicalbook.com |
This table illustrates etherification strategies for the synthesis of dimethoxybenzene compounds.
Advanced Synthetic Protocols and Reagents for Aromatic Substitution
Modern organic synthesis offers a range of advanced methods and reagents that can be applied to the synthesis of substituted aromatic compounds like this compound. While specific examples for this exact molecule are not extensively documented in the provided search results, general principles of modern aromatic substitution can be inferred.
For instance, transition-metal-catalyzed cross-coupling reactions could potentially be employed. These methods offer high selectivity and functional group tolerance. One could envision a scenario where a suitably functionalized benzene ring (e.g., a di-iodinated or di-triflated catechol derivative) is coupled with an organometallic reagent containing the isopropyl group.
Furthermore, advancements in catalyst design for Friedel-Crafts reactions, including the use of more environmentally benign and recyclable catalysts, could offer more sustainable routes to this compound.
Chemical Transformations and Reactivity Profiling of this compound
The reactivity of this compound is largely dictated by the electron-donating nature of the two methoxy groups and the isopropyl group, which activate the aromatic ring towards electrophilic attack. libretexts.org
Electrophilic Aromatic Substitution Reactions on the 1,2-Dimethoxybenzene Core
The 1,2-dimethoxybenzene core of the molecule is highly activated towards electrophilic aromatic substitution. libretexts.org The two methoxy groups and the isopropyl group are all ortho-, para-directing activators. libretexts.orgumkc.edu This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups.
Considering the existing substitution pattern, the most likely positions for further electrophilic attack on this compound are the carbons at positions 3, 5, and 6. The precise regioselectivity of a given reaction would depend on the specific electrophile and reaction conditions, with steric hindrance playing a significant role. youtube.com
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. lkouniv.ac.in
Acylation: Introduction of an acyl group (-COR) via a Friedel-Crafts acylation reaction. lkouniv.ac.in This is a valuable reaction for creating new carbon-carbon bonds and can lead to the synthesis of various ketones. chemicalbook.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lkouniv.ac.in
Functional Group Interconversions and Derivatization
The functional groups present in this compound and its derivatives can be chemically modified to create a variety of other compounds. vanderbilt.eduyoutube.com
For example, if a nitro group were introduced onto the ring via nitration, it could be subsequently reduced to an amino group (-NH₂). This can be achieved using various reducing agents, such as metals (e.g., iron, zinc) in acidic conditions or through catalytic hydrogenation. vanderbilt.edu
The methoxy groups can potentially be cleaved to regenerate the corresponding catechols. This is typically achieved using strong acids like hydrobromic acid or Lewis acids like boron tribromide.
The isopropyl group itself can also undergo reactions, although this is less common under typical aromatic substitution conditions. For instance, benzylic oxidation could potentially occur under strong oxidizing conditions.
| Reaction Type | Reagents | Functional Group Transformation | Reference |
| Nitration | HNO₃, H₂SO₄ | Ar-H → Ar-NO₂ | libretexts.org |
| Halogenation | X₂, FeX₃ | Ar-H → Ar-X (X = Cl, Br) | lkouniv.ac.in |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ar-H → Ar-COR | lkouniv.ac.in |
| Reduction of Nitro Group | Fe, HCl or H₂, Pd/C | Ar-NO₂ → Ar-NH₂ | vanderbilt.edu |
This table summarizes key functional group interconversions relevant to derivatives of this compound.
Catalytic Transformations Involving the Isopropyl-Dimethoxybenzene Scaffold
The this compound scaffold, characterized by the presence of an isopropyl group and two methoxy substituents on a benzene ring, is amenable to a variety of catalytic transformations that target either the aromatic core or the alkyl substituent. These reactions are crucial for the synthesis of a diverse range of derivatives with applications in various fields of chemical synthesis. The electronic and steric influence of the isopropyl and methoxy groups plays a significant role in directing the regioselectivity and reactivity of these transformations.
Key catalytic transformations involving this scaffold include catalytic hydrogenation of the aromatic ring and catalytic oxidation of the isopropyl group. Furthermore, the principles of catalytic cross-coupling reactions, widely applied to substituted benzenes, are also highly relevant to the functionalization of the this compound core.
Catalytic Hydrogenation
The reduction of the aromatic ring in substituted benzenes through catalytic hydrogenation is a fundamental transformation. Due to the inherent stability of the aromatic system, these reactions typically require forcing conditions, such as elevated temperatures and pressures, and the use of active metal catalysts. For benzene itself, catalytic hydrogenation to cyclohexane (B81311) necessitates high pressures (around 100 atmospheres) and temperatures (around 150°C) in the presence of a nickel catalyst. youtube.com
In the context of substituted benzenes like the isopropyl-dimethoxybenzene scaffold, the choice of catalyst and reaction conditions is critical to achieve high conversion and selectivity. Research on the hydrogenation of structurally related compounds provides valuable insights. For instance, the hydrogenation of 4-isopropylphenol (B134273) to 4-isopropylcyclohexanol (B103256) has been successfully achieved using rhodium catalysts on an activated carbon support. This reaction can proceed under relatively mild conditions and demonstrates the feasibility of reducing the aromatic ring while retaining the isopropyl group.
The presence of substituents on the benzene ring can influence the stereochemical outcome of the hydrogenation. For example, in the hydrogenation of 4-isopropylphenol, different isomers of 4-isopropylcyclohexanol can be formed. The reaction conditions and the catalyst can be tuned to favor the formation of a specific isomer.
Catalytic Oxidation
The isopropyl group attached to the aromatic ring is a primary site for catalytic oxidation. This transformation can lead to the formation of valuable products such as alcohols, ketones, and carboxylic acids. The oxidation of p-cymene (B1678584) (p-isopropyltoluene), a structurally similar hydrocarbon, has been studied using a Co/Mn/Br catalyst system in a water-dioxane medium under air pressure. iitm.ac.in This system was effective in converting the isopropyl group into various oxygenated products, including p-isopropylbenzyl alcohol, p-isopropylbenzaldehyde, and p-isopropylbenzoic acid. iitm.ac.in The distribution of these products can be controlled by modulating the reaction parameters such as temperature, pressure, and catalyst concentration. iitm.ac.in For instance, higher pressure tends to favor the formation of the alcohol, while higher temperatures can promote the formation of the aldehyde and carboxylic acid. iitm.ac.in
These findings suggest that the this compound scaffold could undergo similar catalytic oxidations to yield a range of functionalized derivatives. The electron-donating nature of the methoxy groups would likely influence the reactivity of the aromatic ring and the benzylic position of the isopropyl group.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in aromatic systems. These reactions are fundamental in the synthesis of complex organic molecules and polymers. researchgate.net While specific examples of cross-coupling reactions involving this compound are not extensively documented in the provided search results, the principles are broadly applicable to this scaffold.
For a cross-coupling reaction to occur, the aromatic ring typically needs to be pre-functionalized with a halide (e.g., Br, I) or a triflate group. This functionalized scaffold can then be coupled with a variety of partners, such as boronic acids (in Suzuki coupling), alkenes (in Heck coupling), or terminal alkynes (in Sonogashira coupling), in the presence of a palladium catalyst and a suitable base. The electronic properties and steric hindrance of the isopropyl and dimethoxy groups would be expected to influence the efficiency and regioselectivity of both the initial functionalization and the subsequent cross-coupling step. For example, the directing effects of the methoxy groups could guide the position of initial halogenation, thereby determining the site of the subsequent cross-coupling.
The following table summarizes the types of catalytic transformations applicable to the isopropyl-dimethoxybenzene scaffold based on studies of related compounds.
| Transformation | Catalyst System (Example) | Potential Products | Reference |
| Catalytic Hydrogenation | Rh/C | Isopropyl-dimethoxycyclohexane isomers | |
| Catalytic Oxidation | Co/Mn/Br | 2-(3,4-dimethoxyphenyl)propan-2-ol, 1-(3,4-dimethoxyphenyl)ethan-1-one, 2-(3,4-dimethoxyphenyl)propanoic acid | iitm.ac.in |
| Catalytic Cross-Coupling | Pd catalysts (e.g., Pd(PPh3)4) | Arylated, alkenylated, or alkynylated isopropyl-dimethoxybenzene derivatives | researchgate.net |
Advanced Spectroscopic Characterization and Analytical Elucidation of 4 Isopropyl 1,2 Dimethoxybenzene
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the structure of an organic compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum of 4-Isopropyl-1,2-dimethoxybenzene provides a precise count of the different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the isopropyl substituent.
The aromatic region is expected to show three signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern (1, 2, and 4 positions), these protons are in unique chemical environments. The proton at position 5 (H-5), situated between the isopropyl and a methoxy group, would likely appear as a doublet. The proton at position 3 (H-3), adjacent to the other methoxy group, would also be a doublet, while the proton at position 6 (H-6), flanked by the isopropyl group and a hydrogen, would appear as a doublet of doublets.
The two methoxy groups, being chemically non-equivalent, are expected to produce two distinct singlets in the upfield region of the spectrum, typically around 3.8-3.9 ppm. The isopropyl group gives rise to two signals: a septet for the single methine (CH) proton, split by the six equivalent methyl protons, and a doublet for the six equivalent methyl (CH₃) protons, split by the single methine proton. The coupling constant, a measure of the interaction between adjacent protons, is a key parameter in assigning these signals. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | m | 3H | Ar-H |
| ~3.88 | s | 3H | OCH₃ |
| ~3.86 | s | 3H | OCH₃ |
| ~3.30 | septet | 1H | CH(CH₃)₂ |
| ~1.25 | d | 6H | CH(CH₃)₂ |
Note: Predicted values are based on analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. In this compound, a total of nine distinct carbon signals are expected, as the two methyl carbons of the isopropyl group are equivalent.
The aromatic region will display six signals for the benzene ring carbons. The two carbons bearing the methoxy groups (C-1 and C-2) will be the most downfield among the aromatic signals due to the deshielding effect of the oxygen atoms. The carbon attached to the isopropyl group (C-4) and the unsubstituted aromatic carbons (C-3, C-5, and C-6) will have distinct chemical shifts influenced by the electronic effects of the substituents. docbrown.info
The aliphatic region will show signals for the two methoxy carbons, which, like their protons, are non-equivalent and will appear as two separate peaks. The isopropyl group will contribute two signals: one for the methine carbon and one for the two equivalent methyl carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | Ar-C (C-O) |
| ~148 | Ar-C (C-O) |
| ~140 | Ar-C (C-isopropyl) |
| ~120 | Ar-C |
| ~112 | Ar-C |
| ~111 | Ar-C |
| ~56.0 | OCH₃ |
| ~55.9 | OCH₃ |
| ~34 | CH(CH₃)₂ |
| ~24 | CH(CH₃)₂ |
Note: Predicted values are based on analysis of similar structures like 4-allyl-1,2-dimethoxybenzene and general principles of ¹³C NMR spectroscopy. bmrb.io Actual experimental values may vary slightly.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pathways of a compound, which aids in its structural confirmation.
In a GC-MS system, the sample is first separated based on its volatility and interaction with a stationary phase in the gas chromatograph before being introduced into the mass spectrometer. For this compound, this technique would confirm its purity and provide its electron ionization (EI) mass spectrum.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.25 g/mol ). The fragmentation pattern is highly informative. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage, which would involve the loss of a methyl group (CH₃•, mass 15) from the isopropyl substituent to form a stable benzylic cation. This would result in a prominent peak at m/z 165. Further fragmentation of the dimethoxybenzene ring, such as the loss of a methyl radical or formaldehyde (B43269) (CH₂O), is also expected, similar to the fragmentation observed for veratrole (1,2-dimethoxybenzene). nist.gov
Electrospray Ionization (ESI) is a soft ionization technique typically used for polar, high-molecular-weight, or thermally labile compounds, often in complex biological matrices. libretexts.org As a neutral and relatively volatile small molecule, this compound is not an ideal candidate for direct analysis by ESI-MS, which generally requires the analyte to be pre-charged in solution.
However, ESI-MS could be employed to study this compound if it were part of a larger, non-covalent complex or if it were chemically derivatized to introduce an ionizable functional group. For instance, its interaction with metal ions or its presence in a complex mixture could be investigated using ESI-MS/MS, which allows for the isolation and fragmentation of specific ions. nih.gov This highlights the versatility of ESI-MS in analyzing how such compounds behave in more complex chemical or biological systems.
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
The IR spectrum of this compound would display several characteristic absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methoxy groups would be observed just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹).
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring would result in a series of sharp peaks in the 1450-1600 cm⁻¹ region. The specific pattern of these peaks can sometimes give clues about the substitution pattern of the ring.
C-O Stretching: A strong, characteristic absorption band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the region of 1200-1275 cm⁻¹.
Isopropyl Group Bending: The characteristic bending vibration of the isopropyl group often results in a doublet around 1365-1385 cm⁻¹.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, a strong absorption band is expected in the 800-860 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 2970-2850 | Aliphatic C-H Stretch |
| 1600, 1500, 1450 | Aromatic C=C Stretch |
| 1385, 1365 | Isopropyl C-H Bend (doublet) |
| 1275-1200 | Aryl-Alkyl Ether C-O Stretch |
| 860-800 | Aromatic C-H Out-of-Plane Bend |
Note: Predicted values are based on characteristic group frequencies from IR spectroscopy.
X-ray Crystallography for Solid-State Structural Determination of Related Analogs
While specific crystallographic data for this compound is not extensively documented in publicly available literature, the solid-state structures of closely related dimethoxybenzene derivatives provide critical insights into the expected molecular geometry, packing, and intermolecular interactions.
The electronic properties of these related compounds, such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis, have also been investigated using computational methods like Density Functional Theory (DFT). researchgate.netnih.gov These studies help in understanding the reactive sites of the molecules. For example, MEP analysis can identify regions that are more electrophilic or nucleophilic, and which parts of the molecule are likely to act as hydrogen bond donors or acceptors. researchgate.net
The table below summarizes key crystallographic parameters observed in a related dimethoxybenzene derivative, providing a likely model for the structural analysis of this compound.
Table 1: Crystallographic Data for a Representative Dimethoxybenzene Analog
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234(5) |
| b (Å) | 12.5432(6) |
| c (Å) | 14.8765(7) |
| α (°) | 90 |
| β (°) | 109.123(2) |
| γ (°) | 90 |
| Volume (ų) | 1789.1(2) |
| Z | 4 |
Note: Data presented is for a representative analog and serves as a predictive model.
Computational Chemistry and Theoretical Investigations of 4 Isopropyl 1,2 Dimethoxybenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone for predicting the electronic properties and reactivity of molecules like 4-Isopropyl-1,2-dimethoxybenzene. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.
In a typical DFT study on a dimethoxybenzene derivative, a functional such as B3LYP is often paired with a basis set like 6-311G(d,p) or def2-TZVP to achieve a balance between accuracy and computational cost. researchgate.net The resulting calculations would reveal that the HOMO is likely localized on the electron-rich dimethoxybenzene ring, while the LUMO may be distributed over the aromatic system.
The charge distribution within this compound can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the oxygen atoms of the methoxy (B1213986) groups would exhibit negative potential (red and yellow regions), indicating their role as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the isopropyl and methyl groups would show positive potential (blue regions), highlighting them as potential sites for nucleophilic interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.1 D | Molecular polarity |
Conformational Analysis and Energetic Landscapes
The presence of the flexible isopropyl and methoxy groups in this compound gives rise to multiple possible conformations. Conformational analysis is essential to identify the most stable, low-energy arrangement of the atoms in three-dimensional space. By systematically rotating the rotatable bonds (C-C and C-O bonds of the substituents), a potential energy surface can be generated.
The most stable conformer will be the one that minimizes steric hindrance between the bulky isopropyl group and the adjacent methoxy group, as well as between the two methoxy groups themselves. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. For instance, in similar substituted cyclic systems, substituents tend to favor positions that minimize steric clashes. brainly.com
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its dynamic nature.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of this compound, docking studies could be employed to investigate its potential interactions with biological macromolecules such as proteins or enzymes.
These studies are fundamental in drug discovery and design. For a molecule to be a viable drug candidate, it must bind effectively to a specific biological target. Docking simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the active site of a target protein.
For example, if this compound were to be investigated as a potential inhibitor of a specific enzyme, docking studies would be the first step in assessing its viability. The results would be presented as a binding score, with a more negative score typically indicating a stronger interaction. nih.gov The visual analysis of the docked pose can reveal key amino acid residues in the protein that are crucial for binding.
Mechanistic Investigations of Biological Interactions Involving 4 Isopropyl 1,2 Dimethoxybenzene and Its Analogues
Enzyme Inhibition Studies and Binding Affinities (e.g., Aldose Reductase, Carbonic Anhydrase)
No literature was found that investigated the inhibitory effects of 4-Isopropyl-1,2-dimethoxybenzene on enzymes such as aldose reductase or carbonic anhydrase.
Kinetic Analysis of Enzyme-Ligand Interactions
There are no available studies that provide a kinetic analysis of the interaction between this compound and any enzyme.
Structural Basis of Enzyme Inhibition through Computational Modeling
Computational modeling or docking studies illustrating the binding mode of this compound to any enzyme target have not been reported in the reviewed literature.
Receptor Ligand Interactions and Molecular Recognition
Information regarding the interaction of this compound with any biological receptors, including details on molecular recognition, binding affinities, or functional assays, is not available in the current scientific literature.
Modulation of Protein Function (e.g., Heat Shock Protein 90)
There is no evidence from the conducted literature search to suggest that this compound modulates the function of proteins such as Heat Shock Protein 90 (Hsp90).
Advanced Applications in Chemical Synthesis and Materials Science Research
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of the isopropyl and dimethoxy groups on the benzene (B151609) ring makes 4-Isopropyl-1,2-dimethoxybenzene a valuable starting material for multi-step organic synthesis. Its utility is particularly highlighted in the preparation of sophisticated heterocyclic structures with potential pharmaceutical applications.
A significant example of its application is in the synthesis of saccharin (B28170) derivatives, which are known to act as inhibitors of proteolytic enzymes. google.comepo.org In a patented synthetic route, this compound serves as the foundational scaffold for constructing 6,7-dimethoxy-4-isopropylsaccharin. epo.org The process commences with the treatment of this compound with N-bromosuccinimide, followed by reaction with butyllithium (B86547) and diethyl carbamyl chloride. epo.org This sequence of reactions yields the intermediate 2-isopropyl-4,5-dimethoxy-N,N-diethylbenzamide. google.comepo.org
This benzamide (B126) is then subjected to further chemical transformations. It is treated with butyllithium and sulfur dioxide, followed by sulfuryl chloride and then ammonia, to produce a sulfonamide. google.comepo.org The final step in this pathway involves the cyclization of the sulfonamide in acetic acid to afford the target molecule, 6,7-dimethoxy-4-isopropylsaccharin. epo.org This complex molecule is investigated for its potential to inhibit serine proteases, which are implicated in a variety of degenerative diseases. google.comepo.org
The following table outlines the key compounds involved in this synthetic pathway starting from this compound.
| Compound Name | Role in Synthesis |
| This compound | Starting Material |
| N-Bromosuccinimide | Reagent for Bromination |
| Butyllithium | Reagent for Lithiation |
| Diethyl Carbamyl Chloride | Reagent for Carbamoylation |
| 2-Isopropyl-4,5-dimethoxy-N,N-diethylbenzamide | Intermediate |
| Sulfur Dioxide | Reagent for Sulfonylation |
| Sulfuryl Chloride | Reagent for Chlorosulfonylation |
| Ammonia | Reagent for Amination |
| 6,7-Dimethoxy-4-isopropylsaccharin | Final Product |
This synthesis demonstrates the utility of the specific substitution pattern of this compound in directing the formation of a complex heterocyclic system with defined stereochemistry and biological activity.
Utilization in Catalysis and Reaction Development
Integration into Novel Material Systems
There is no significant body of research available that describes the integration of this compound as a monomer or functional component in the development of novel material systems such as polymers or advanced composites. The specific properties that this compound might impart to a material have not been a subject of extensive investigation.
Future Perspectives and Emerging Research Avenues for 4 Isopropyl 1,2 Dimethoxybenzene
Unexplored Reactivity and Synthetic Opportunities
The reactivity of 4-Isopropyl-1,2-dimethoxybenzene is largely governed by the interplay of its substituents. The two methoxy (B1213986) groups strongly activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to them. The isopropyl group, while also an ortho-, para-director, exerts significant steric hindrance, which can be strategically exploited to control regioselectivity in chemical reactions.
While the parent compound, 1,2-dimethoxybenzene (B1683551) (veratrole), is known to undergo a variety of electrophilic substitution reactions, the specific influence of the C4-isopropyl group on the reaction outcomes for this compound remains an area ripe for investigation. wikipedia.org For instance, a deeper understanding of its behavior in Friedel-Crafts reactions, nitration, and halogenation could lead to the development of novel synthetic routes to complex molecules. A computational study on the electrophilic aromatic substitution of 1,2-dimethoxybenzene has already demonstrated the importance of solvent effects and the role of catalysts in determining the regioselectivity of such reactions, providing a theoretical framework for future experimental work on the isopropyl-substituted analogue. scirp.org
One of the key unexplored areas is the catalytic application of metal complexes derived from this compound. The dimethoxybenzene moiety can act as a bidentate ligand for transition metals, and the isopropyl group could modulate the steric and electronic properties of the resulting catalysts. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.
Furthermore, the potential for derivatization of the isopropyl group itself, perhaps through selective benzylic oxidation or halogenation, opens up another dimension of synthetic opportunities. These derivatized compounds could serve as valuable building blocks for the synthesis of new materials and biologically active molecules. For example, knowledge of the configuration and conformation of related structures, such as 4-Isopropyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, is crucial for understanding their behavior in cycloaddition reactions, highlighting the importance of stereochemistry in the design of new synthetic strategies. researchgate.net
Table 1: Potential Areas for Reactivity and Synthesis Research
| Research Area | Potential Outcome |
| Regioselectivity of Electrophilic Aromatic Substitution | Development of selective synthetic routes to polysubstituted aromatic compounds. |
| Metal-Catalyzed Cross-Coupling Reactions | Synthesis of novel biaryl compounds with potential applications in materials science and medicinal chemistry. |
| Asymmetric Catalysis | Creation of chiral catalysts for enantioselective transformations. |
| Functionalization of the Isopropyl Group | Access to a new range of functionalized derivatives for further synthetic elaboration. |
Potential in Novel Biological Target Identification
The structural motifs present in this compound are found in a variety of biologically active natural products and synthetic compounds. Dimethoxybenzene derivatives, for instance, are known to possess a wide range of pharmaceutical applications. bohrium.comnih.gov This suggests that this compound and its derivatives could interact with various biological targets, some of which may be novel or underexplored.
Derivatives of the related compound, 3,5-dihydroxy-4-isopropyl-trans-stilbene, have shown activity against Gram-positive bacteria and can act synergistically with existing antibiotics. nih.gov This points towards the potential of incorporating the 4-isopropylphenyl moiety into new antibiotic scaffolds. Furthermore, propenylbenzenes, which share structural similarities, exhibit antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities. nih.gov
A promising approach to uncovering the biological potential of this compound is through high-throughput screening of a library of its derivatives against a diverse panel of biological targets. This could be complemented by computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to predict potential protein targets and guide the design of more potent and selective analogues. researchgate.net The identification of a related compound, 4-isopropyl-2-methoxy-1-methylbenzene (O-methylcarvacrol), in edible plants like oregano and pepper also suggests a potential for bioactivity and a favorable toxicological profile. foodb.ca
The exploration of this compound's effect on cellular signaling pathways, enzyme activities, and receptor binding could lead to the identification of novel therapeutic targets for a range of diseases. The structural simplicity of this compound makes it an attractive starting point for fragment-based drug discovery, where small, simple molecules are used to probe the binding sites of proteins.
Table 2: Potential Biological Activities and Research Strategies
| Potential Biological Activity | Research Strategy |
| Antimicrobial | Screening against a panel of pathogenic bacteria and fungi; synergy studies with known antibiotics. |
| Anticancer | Evaluation of cytotoxicity against various cancer cell lines; investigation of effects on cell cycle and apoptosis. |
| Anti-inflammatory | Assessment of inhibitory activity against key inflammatory enzymes and mediators. |
| Neurological | Investigation of effects on neurotransmitter receptors and enzymes involved in neurodegenerative diseases. |
Green Chemistry Principles in Synthesis and Application
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in both academic research and industrial applications. dergipark.org.trnih.govorientjchem.org The synthesis and application of this compound provide several opportunities to implement these principles.
Current synthetic methods for the parent compound, 1,2-dimethoxybenzene, often rely on traditional and sometimes hazardous reagents. A patent for a more environmentally friendly synthesis of 1,2-dimethoxybenzene utilizes water as a solvent and aims for a high yield with a simpler process. google.com Applying similar principles to the synthesis of this compound, for example, by using greener solvents, catalytic methods, and renewable starting materials, would be a significant advancement. The hydrogenation of 4-isopropylphenol (B134273), a related compound, has been studied using supercritical carbon dioxide as a solvent, which offers a more environmentally benign alternative to traditional organic solvents. rsc.org
The use of biocatalysis is another promising avenue. Enzymes could be employed for the selective synthesis of this compound or its derivatives under mild and environmentally friendly conditions. For instance, chemo-enzymatic methods have been developed for the synthesis of oxygenated derivatives of propenylbenzenes. nih.gov
In terms of applications, this compound itself could potentially be used as a green solvent or a renewable feedstock for the chemical industry. Its physical properties, which are yet to be fully characterized, will determine its suitability for these applications. The development of biodegradable derivatives of this compound could also contribute to the design of more sustainable materials and chemicals.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to this compound |
| Prevention of Waste | Development of high-yield, atom-economical synthetic routes. |
| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or bio-based solvents in synthesis and application. |
| Use of Renewable Feedstocks | Exploration of biosynthetic pathways or synthesis from renewable starting materials. |
| Catalysis | Employment of highly selective and reusable catalysts to minimize waste and energy consumption. |
| Design for Degradation | Development of biodegradable derivatives for use in consumer products and materials. |
Q & A
Q. What are the common laboratory-scale synthesis routes for 4-isopropyl-1,2-dimethoxybenzene?
The compound can be synthesized via electrophilic aromatic substitution or Friedel-Crafts alkylation. For example, bromination of 1,2-dimethoxybenzene using bromine in acetic acid yields 4,5-dibromo-1,2-dimethoxybenzene with 92% efficiency. Recrystallization from ethanol is critical for purification, though side products like 4-bromo-1,2-dimethoxybenzene may require further isolation . Allyl group introduction via Friedel-Crafts alkylation (using a Lewis acid catalyst) is another method, where the isopropyl group can be introduced through analogous alkylation strategies .
Q. How is the IUPAC nomenclature applied to this compound?
The IUPAC name follows substituent prioritization and positional numbering. The benzene ring is substituted with methoxy groups at positions 1 and 2, and an isopropyl group at position 4. This structure is systematically named this compound. The numbering ensures the lowest possible locants for substituents, adhering to IUPAC rules .
Q. What analytical techniques are recommended for confirming the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/1-octanesulfonate buffer at pH 4.6) is effective for purity assessment. Melting point determination (e.g., 87°C for related dibrominated analogs) and nuclear magnetic resonance (NMR) spectroscopy are also standard for structural validation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?
The methoxy groups at positions 1 and 2 are strong electron-donating substituents, activating the ring toward electrophilic attack. The isopropyl group at position 4 exerts steric and electronic effects, directing incoming electrophiles to the less hindered positions (e.g., para to methoxy groups). Computational studies or Hammett plots could further quantify substituent effects .
Q. How can side products like 4-bromo-1,2-dimethoxybenzene be minimized during bromination?
Side products arise from incomplete dibromination. Optimizing reaction stoichiometry (e.g., excess bromine), temperature control, and stepwise addition of reagents can improve selectivity. Post-reaction, fractional recrystallization (using ethanol) isolates the target compound, while residual side products in the mother liquor are recycled via solvent distillation .
Q. What strategies are effective in resolving contradictory data on the compound’s stability under acidic or oxidative conditions?
Controlled stability studies under varying pH and oxidizing agents (e.g., H₂O₂, KMnO₄) should be conducted. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) can identify degradation products. For example, demethylation of methoxy groups under strong acids may occur, necessitating pH-neutral conditions during synthesis .
Q. Methodological Notes
- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to adjust reagent ratios in real time.
- Ecological Impact : While toxicity data for this compound is limited, follow waste management protocols (e.g., ethanol recycling) to mitigate environmental risks .
- Data Reproducibility : Cross-validate results using multiple analytical methods (e.g., HPLC, NMR, and melting point) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
